![molecular formula C6H2BrF3N2O2 B578719 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1214336-90-9](/img/structure/B578719.png)
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Overview
Description
“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrF3N2O2 . It is a solid substance and is used as a substrate in various chemical reactions .
Synthesis Analysis
The synthesis of “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” can be represented by the InChI code 1S/C6H2BrF3N2O2/c7-5-4 (6 (8,9)10)1-3 (2-11-5)12 (13)14/h1-2H
. This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen .
Chemical Reactions Analysis
“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it can participate in arylation reactions.
Physical And Chemical Properties Analysis
“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is a solid substance . It has a molecular weight of 270.99 g/mol . The compound’s InChI key is WHTGDIMWBUVWJS-UHFFFAOYSA-N
.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are used for the treatment of various diseases in animals .
Synthesis of Crop-Protection Products
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Palladium-Catalyzed α-Arylation
2-Bromo-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is used in the synthesis of various organic compounds .
Pharmaceutical Intermediate
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is used as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .
Safety and Hazards
The safety data sheet for “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
It’s known that this compound is used as a substrate in various chemical reactions .
Mode of Action
It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent , which suggests that it may interact with its targets through this mechanism.
Biochemical Pathways
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Result of Action
It’s known that compounds containing a trifluoromethyl group have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Action Environment
It’s known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
properties
IUPAC Name |
2-bromo-3-nitro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTPNVWLMZFFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673512 | |
Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214336-90-9 | |
Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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